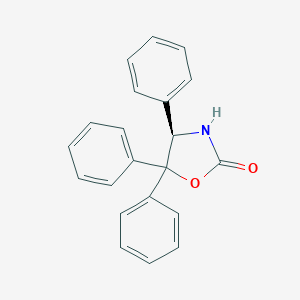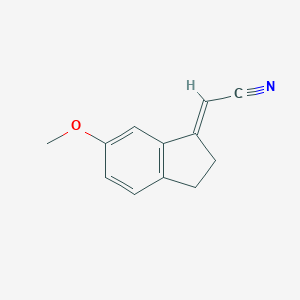
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. This compound is known for its unique structure, which includes a methoxy group attached to an indan ring system, and an acetonitrile group. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile typically involves the condensation of 6-methoxyindan-1-one with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6-hydroxyindan-1-ylidene acetonitrile.
Reduction: Formation of (E)-(6-methoxyindan-1-ylidene)ethylamine.
Substitution: Formation of various substituted indan-1-ylidene acetonitriles depending on the substituent introduced.
科学研究应用
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets. The methoxy group and the indan ring system play crucial roles in its binding to these targets. The compound can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
相似化合物的比较
Similar Compounds
(E)-(6-hydroxyindan-1-ylidene)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-(6-methoxyindan-1-ylidene)ethylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the nitrile group provides a site for further chemical modifications .
属性
IUPAC Name |
(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYYQCFIZIIWLL-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=CC#N)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\C#N)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474046 |
Source


|
| Record name | (E)-(6-methoxyindan-1-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187871-98-3 |
Source


|
| Record name | (E)-(6-methoxyindan-1-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
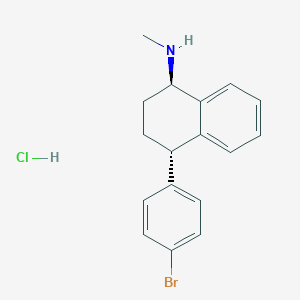
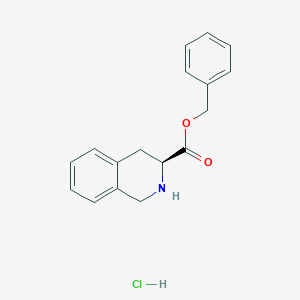
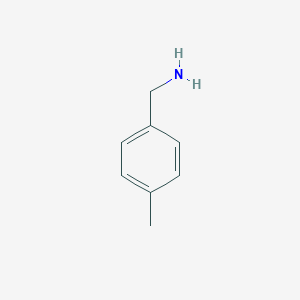
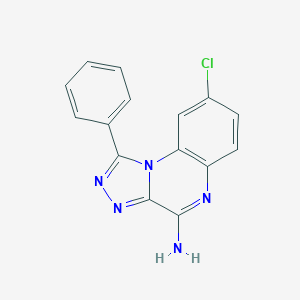
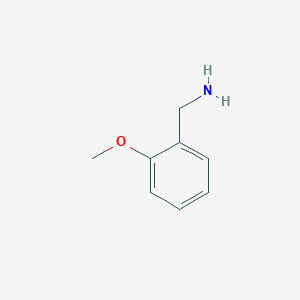
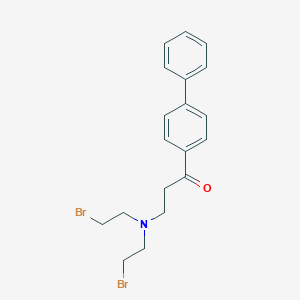
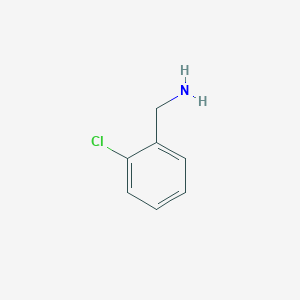
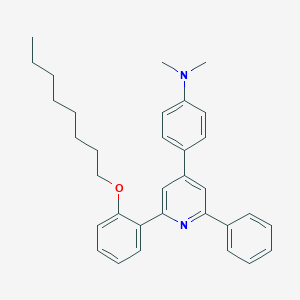
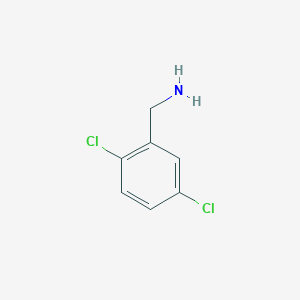
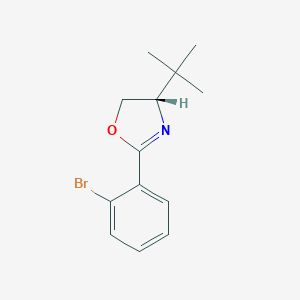
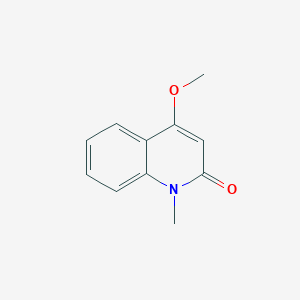
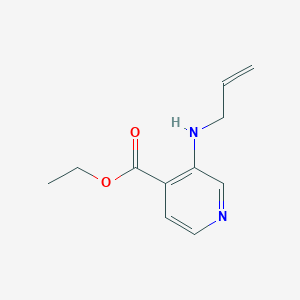
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)
